3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid
Description
Properties
IUPAC Name |
3-(4-nonoxyphenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-2-3-4-5-6-7-8-15-21-17-12-9-16(10-13-17)11-14-18(19)20/h9-10,12-13H,2-8,15H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATDYHPULPASCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C#CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid typically involves the following steps:
Formation of the Nonyloxy Group: The initial step involves the preparation of the nonyloxy group, which can be achieved by reacting nonanol with an appropriate halogenating agent to form nonyl halide.
Attachment to Phenyl Ring: The nonyl halide is then reacted with a phenol derivative to form 4-(Nonyloxy)phenol.
Formation of Prop-2-ynoic Acid Moiety: The final step involves the coupling of 4-(Nonyloxy)phenol with propargyl bromide in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Lipophilicity and Solubility: The nonyloxy chain in the target compound significantly increases lipophilicity compared to shorter chains (e.g., methyl, tert-butyl) or cyclic substituents (e.g., oxane) . This property enhances membrane permeability but reduces aqueous solubility, making it suitable for lipid-based formulations. In contrast, 3-(Oxan-4-yloxy)propanoic acid exhibits balanced solubility due to its polar oxane ring, favoring interactions in enzymatic environments .
Reactivity of the Propiolic Acid Group: The triple bond in propiolic acid allows for regioselective reactions, such as Huisgen cycloaddition (click chemistry), which is less feasible in propanoic acid derivatives (e.g., 3-(2-Allylphenyl)propanoic acid) . Compounds like 4-(tert-Butyl)phenylpropiolic acid show reduced reactivity due to steric hindrance from the bulky tert-butyl group .
The nonyloxy chain may confer surfactant-like properties, enabling membrane disruption in antimicrobial applications, a feature absent in methoxycarbonyl analogs .
Unique Advantages of this compound
- Enhanced Hydrophobic Interactions: The long nonyloxy chain facilitates interactions with lipid bilayers or hydrophobic protein pockets, making it valuable in drug delivery systems .
- Dual Reactivity : The propiolic acid group participates in both acid-base chemistry and alkyne-specific reactions, enabling versatile synthetic modifications .
- Thermodynamic Stability : The extended alkyl chain improves thermal stability compared to shorter-chain analogs, as evidenced by higher melting points in related compounds .
Q & A
Basic Question: What are the recommended methodologies for synthesizing 3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid, and what safety protocols should be prioritized?
Answer:
Synthesis typically involves coupling reactions between alkynyl intermediates and substituted phenols. Key steps include:
- Alkyne activation : Use Pd/Cu catalysts for Sonogashira coupling to attach the nonyloxy-phenyl group to the propiolic acid backbone .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the product .
- Safety : Follow OSHA guidelines for handling reactive intermediates:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .
- Implement engineering controls (e.g., exhaust ventilation) to maintain airborne concentrations below recommended exposure levels .
Advanced Question: How can researchers optimize reaction yields when synthesizing this compound under varying solvent systems?
Answer:
Yield optimization requires systematic screening:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance alkynyl group reactivity but may increase side reactions. Non-polar solvents (toluene) improve selectivity but reduce reaction rates .
- Temperature control : Lower temperatures (0–25°C) minimize decomposition of heat-sensitive intermediates .
- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% balances cost and efficiency. Excess catalyst can lead to colloidal Pd formation, complicating purification .
- Data-driven adjustments : Use HPLC or GC-MS to monitor reaction progress and adjust parameters in real time .
Basic Question: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- Structural confirmation :
- Purity assessment :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
Advanced Question: How should researchers address contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or impurities:
- Reproducibility checks :
- Validate biological assays (e.g., enzyme inhibition) with positive controls and replicate experiments .
- Use LC-MS to confirm compound purity (>95%) before testing .
- Mechanistic studies :
- Perform docking simulations to predict binding interactions with target proteins (e.g., kinases) .
- Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
Basic Question: What are the critical storage conditions to ensure long-term stability of this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the alkyne group .
- Light sensitivity : Protect from UV exposure using amber glass vials .
- Humidity control : Include desiccants (silica gel) to avoid carboxylic acid dimerization .
Advanced Question: What strategies can resolve low yields in the final cyclization step of derivatives of this compound?
Answer:
- Catalyst screening : Test BF₃·Et₂O or p-TsOH for acid-catalyzed cyclization; optimize stoichiometry (1.2–1.5 equivalents) .
- Microwave-assisted synthesis : Reduce reaction time and improve yields by 15–20% .
- Inert atmosphere : Use Schlenk lines to exclude moisture and oxygen, which deactivate catalysts .
Basic Question: How should researchers safely handle waste generated during synthesis?
Answer:
- Segregation : Separate halogenated solvents (e.g., DCM) from non-halogenated waste .
- Neutralization : Treat acidic residues with NaHCO₃ before disposal .
- Documentation : Maintain records per EPA guidelines for hazardous waste tracking .
Advanced Question: What computational methods are effective for predicting the physicochemical properties of this compound?
Answer:
- LogP calculation : Use Molinspiration or ACD/Labs software to estimate hydrophobicity, critical for bioavailability studies .
- pKa prediction : Employ MarvinSketch or SPARC to determine ionization states at physiological pH .
- Molecular dynamics (MD) : Simulate membrane permeability using GROMACS or NAMD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
